1-(2,2-Diethoxyethyl)-1H-imidazole

Catalog No.
S680497
CAS No.
18999-43-4
M.F
C9H16N2O2
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,2-Diethoxyethyl)-1H-imidazole

CAS Number

18999-43-4

Product Name

1-(2,2-Diethoxyethyl)-1H-imidazole

IUPAC Name

1-(2,2-diethoxyethyl)imidazole

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C9H16N2O2/c1-3-12-9(13-4-2)7-11-6-5-10-8-11/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

UQTQTELOLYOJRS-UHFFFAOYSA-N

SMILES

CCOC(CN1C=CN=C1)OCC

Canonical SMILES

CCOC(CN1C=CN=C1)OCC
  • Chemical Building Block: DEEI possesses an imidazole ring structure, a common functional group in various biologically active molecules and pharmaceuticals [1]. Its structure, containing an ethoxyethyl chain attached to the imidazole ring, might be of interest for researchers aiming to create new molecules with specific properties.One source mentions 1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde as a derivative of DEEI used as a building block [2].

Current limitations:

  • Scarce information on DEEI's specific applications: More research is needed to understand DEEI's potential functionalities and applications in various scientific fields.

Finding further information:

  • Scientific databases: Resources like PubChem () can be helpful for keeping track of new research on DEEI as it becomes available.

1-(2,2-Diethoxyethyl)-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the diethoxyethyl substituent introduces unique properties to this compound, enhancing its solubility and reactivity compared to other imidazole derivatives. This compound is characterized by its ability to participate in various

Due to the limited information on 1-(2,2-Diethoxyethyl)-1H-imidazole, its specific mechanism of action remains unknown. However, depending on the functional group modifications, imidazole derivatives can exhibit various properties. Some can act as hydrogen bond acceptors or donors, while others might possess basic or acidic character. These properties could influence their interactions with other molecules in biological systems [].

The chemical reactivity of 1-(2,2-diethoxyethyl)-1H-imidazole can be attributed to both its imidazole core and the diethoxyethyl group. It can undergo:

  • Nucleophilic Substitution Reactions: The nitrogen atoms in the imidazole ring can act as nucleophiles, facilitating substitution reactions with electrophiles.
  • Condensation Reactions: It can react with aldehydes or ketones through condensation, forming more complex structures.
  • Coordination Chemistry: The compound can form complexes with transition metals, influencing its catalytic properties in reactions such as the Heck reaction .

Imidazole derivatives, including 1-(2,2-diethoxyethyl)-1H-imidazole, exhibit significant biological activities. They are often involved in:

  • Enzyme Catalysis: Imidazole is a common component in enzyme active sites, particularly those involving histidine residues. This compound may enhance catalytic efficiency in bio

The synthesis of 1-(2,2-diethoxyethyl)-1H-imidazole can be achieved through several methods:

  • Condensation of Aldehydes and Ammonium Salts: This method involves the reaction of an aldehyde with ammonium acetate in the presence of a catalyst, leading to the formation of imidazole derivatives.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly enhance yields and reduce reaction times for synthesizing substituted imidazoles .
  • Electrochemical Methods: Recent advancements include electrochemical synthesis techniques that allow for the efficient formation of imidazole derivatives without the need for harsh reagents .

1-(2,2-Diethoxyethyl)-1H-imidazole has several applications across various fields:

  • Pharmaceuticals: Its unique structure may lead to new drug candidates targeting specific biological pathways.
  • Catalysis: The compound's ability to coordinate with metals makes it useful in catalyzing organic reactions.
  • Material Science: It may be employed in developing new materials due to its chemical stability and reactivity.

Interaction studies involving 1-(2,2-diethoxyethyl)-1H-imidazole focus on its behavior in biological systems and its potential as a ligand in coordination chemistry. Research indicates that:

  • Metal Complex Formation: The compound can form stable complexes with metals like silver and palladium, enhancing catalytic activity in various organic transformations .
  • Biochemical Interactions: Its role as a histidine mimic allows it to participate in enzymatic processes, potentially influencing metabolic pathways.

Several compounds share structural similarities with 1-(2,2-diethoxyethyl)-1H-imidazole. These include:

Compound NameStructure CharacteristicsUnique Properties
1-MethylimidazoleMethyl group at position 1Increased basicity and nucleophilicity
2-MethylimidazoleMethyl group at position 2Enhanced solubility; used in pharmaceuticals
4-MethylimidazoleMethyl group at position 4Known for its role as a histidine mimic
1-(Ethyl)-1H-imidazoleEthyl group at position 1Similar reactivity but less sterically hindered
1-(Phenyl)-1H-imidazolePhenyl group at position 1Exhibits unique electronic properties

Uniqueness of 1-(2,2-Diethoxyethyl)-1H-imidazole

The presence of the diethoxyethyl group distinguishes this compound from other imidazoles by enhancing its solubility and providing additional sites for chemical reactivity. This structural feature allows it to engage in diverse

XLogP3

0.5

Wikipedia

1-(2,2-Diethoxyethyl)-1H-imidazole

Dates

Last modified: 08-15-2023

Explore Compound Types